2,4-Diaminomesitylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Precursor for polymers and catalysts: 2,4-Diaminomesitylene can be used as a building block for the synthesis of various polymers, including polyamides, polyimides, and polyurethanes. These polymers possess desirable properties like thermal stability, mechanical strength, and flame retardancy, making them valuable in various applications []. Additionally, 2,4-diaminomesitylene can be modified to create ligands for transition metals, which can be used as catalysts in various organic reactions [].

Material Science

- Organic light-emitting diodes (OLEDs): Research has explored the use of 2,4-diaminomesitylene derivatives as hole-transporting materials in OLEDs. These materials play a crucial role in efficiently transporting positive charges within the device, contributing to improved device performance and efficiency [].

Medical Science

- Potential therapeutic applications: Studies have investigated the potential of 2,4-diaminomesitylene derivatives as therapeutic agents for various diseases. For example, some derivatives have shown promising anti-cancer and anti-inflammatory activities in pre-clinical studies [, ]. However, it is important to note that these are still in the early stages of research, and further investigation is needed to determine their safety and efficacy in humans.

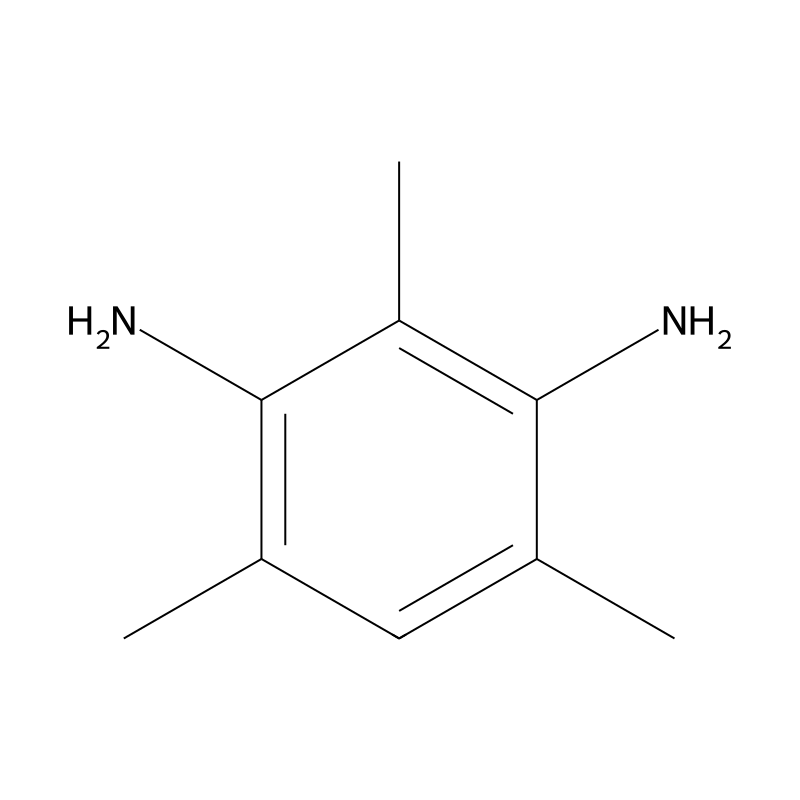

2,4-Diaminomesitylene, also known as 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic diamine characterized by a benzene ring with three methyl groups at positions 2, 4, and 6, and two amino groups at positions 2 and 4. This compound is a synthetic intermediate primarily used in the production of polyurethanes and various organic compounds. Its unique structure allows it to participate in a range of

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be synthesized from 2,4-dinitromesitylene through catalytic hydrogenation, where nitro groups are reduced to amino groups using hydrogen gas in the presence of catalysts like palladium on carbon or Raney nickel.

- Substitution: The amino groups can participate in substitution reactions such as acylation or alkylation to yield N-substituted derivatives. Reagents like acyl chlorides or alkyl halides are typically used under basic conditions.

Research indicates that 2,4-diaminomesitylene exhibits potential biological activities. It has been studied for its role as a substrate for certain oxidoreductase enzymes, which catalyze oxidation-reduction reactions. This compound may also modulate oxidative stress response pathways by affecting gene expression related to antioxidant defenses. Furthermore, derivatives of this compound are being explored for antimicrobial and anticancer properties, highlighting its significance in medicinal chemistry.

Synthetic Routes

The most common method for synthesizing 2,4-diaminomesitylene involves:

- Nitration of Mesitylene: Mesitylene is treated with nitric acid to introduce nitro groups.

- Reduction: The resulting dinitromesitylene is then reduced using hydrogen gas.

Industrial Production

In industrial settings, continuous-flow hydrogenation processes are utilized. These processes often employ copper-aluminum oxide catalysts at elevated temperatures (around 120°C) and pressures (approximately 30 bar), typically using methanol as a solvent to enhance reaction selectivity.

The applications of 2,4-diaminomesitylene span various fields:

- Polymer Production: It is primarily used in the synthesis of polyurethanes due to its ability to form stable carbamate linkages.

- Dyes and Pigments: The compound serves as a building block for various organic dyes.

- Pharmaceuticals: Research is ongoing into its use for developing enzyme inhibitors and other therapeutic agents.

Studies have shown that 2,4-diaminomesitylene interacts with various biological molecules. It can form complexes with metal ions such as copper, enhancing its catalytic properties in oxidative coupling reactions. Additionally, it influences the expression of genes related to oxidative stress responses by modulating transcription factors like NF-κB . These interactions underline its potential utility in biochemical applications.

Several compounds share structural similarities with 2,4-diaminomesitylene:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Diaminotoluene | Similar structure but fewer methyl groups | Lacks additional methyl substituents |

| 2,6-Diaminomesitylene | Isomeric form with amino groups at positions 2 and 6 | Different reactivity profile due to substitution pattern |

| 4,4’-Methylenedianiline | Contains two benzene rings connected by a methylene bridge | More complex structure with distinct chemical properties |

Uniqueness: The specific substitution pattern of methyl groups on the benzene ring in 2,4-diaminomesitylene imparts unique chemical reactivity and physical properties that are advantageous for applications requiring precise control over molecular interactions and stability.

Reduction Pathways from 2,4-Dinitromesitylene

The reduction of 2,4-dinitromesitylene (1,3,5-trimethyl-2,4-dinitrobenzene) serves as the primary route to 2,4-diaminomesitylene. Catalytic hydrogenation dominates this transformation, employing palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at elevated pressures (10–30 bar) and temperatures (80–120°C) [6]. The reaction proceeds via sequential nitro group reduction, with intermediates such as nitroso and hydroxylamine derivatives forming transiently before final amine production.

Key variables influencing yield and selectivity include:

- Catalyst loading: 5 wt% Pd/C achieves >95% conversion within 10 minutes in continuous-flow systems [6].

- Solvent systems: Methanol-isopropanol mixtures enhance hydrogen solubility and reduce side reactions like over-reduction [6].

- Pressure modulation: Dynamic pressure control minimizes catalyst deactivation from byproduct adsorption [6].

The stoichiometry follows:

$$ \text{C}9\text{H}{10}\text{N}2\text{O}4 + 6\text{H}2 \rightarrow \text{C}9\text{H}{14}\text{N}2 + 4\text{H}_2\text{O} $$ [6]

Industrial Production Methodologies

Industrial-scale synthesis prioritizes throughput and cost efficiency through continuous-flow hydrogenation reactors. Copper-aluminum oxide catalysts in fixed-bed reactors operate at 120°C and 30 bar H₂, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ [6]. Process intensification strategies include:

- In-line solvent recovery: Methanol-isopropanol mixtures are distilled and recycled, reducing waste generation [6].

- Catalyst regeneration: Periodic oxidative treatments at 400°C restore activity by removing carbonaceous deposits [6].

A comparative analysis of batch vs. continuous systems reveals:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 2–4 hours | 10–15 minutes |

| Catalyst Lifetime | 5–10 cycles | >500 hours |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Data adapted from [6].

Laboratory-Scale Synthesis Protocols

Benchtop preparations utilize Parr reactors for controlled hydrogenation. A standardized protocol involves:

- Charging 2,4-dinitromesitylene (10 mmol) and 5 wt% Pd/C (0.5 g) in methanol (50 mL).

- Pressurizing to 10 bar H₂ at 80°C with vigorous stirring.

- Filtering through Celite post-reaction, followed by rotary evaporation to isolate crystalline 2,4-diaminomesitylene (yield: 88–92%) [6].

Critical considerations:

- Oxygen exclusion: Rigorous nitrogen purging prevents catalyst oxidation [6].

- Particle size control: Ball-milled substrates (<50 µm) enhance mass transfer [6].

Green Chemistry Approaches

Emerging strategies focus on atom economy and renewable feedstocks:

- CO₂ utilization: PdCl₂/CuCl₂ catalysts on ZrO₂ supports enable oxidative carbonylation of 2,4-diaminomesitylene with CO₂, producing dicarbamates at 85% selectivity [1]. This circumvents traditional phosgene routes, reducing E-factor by 40% [1].

- Solvent-free systems: Mechanochemical grinding of 2,4-dinitromesitylene with ammonium formate and Pd/C achieves 78% yield without solvents [6].

Reaction pathway for CO₂ integration:

$$ \text{C}9\text{H}{14}\text{N}2 + 2\text{CO}2 + 2\text{ROH} \rightarrow \text{C}9\text{H}{12}\text{N}2(\text{O}2\text{CR})2 + 2\text{H}2\text{O} $$ [1]

Reaction Mechanisms and Kinetics

The hydrogenation mechanism proceeds through Langmuir-Hinshelwood kinetics, where H₂ and substrate adsorb on adjacent catalyst sites. Rate-determining steps involve:

- Dissociative H₂ adsorption on Pd(111) facets.

- Electron transfer to nitro groups, forming resonance-stabilized radical anions.

Kinetic studies reveal pseudo-first-order dependence on H₂ pressure (0.5–10 bar) and zero-order dependence on substrate concentration above 0.1 M [6]. Activation energies range from 45–60 kJ/mol, depending on catalyst morphology [6].

Competitive pathways include:

- Direct route: Nitro → Nitroso → Hydroxylamine → Amine.

- Condensation route: Nitroso dimerization to azoxy intermediates, subsequently reduced to amines [6].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (92.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (92.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant